molecular formula C9H11BrO3 B8808610 4-Bromo-2-(dimethoxymethyl)phenol

4-Bromo-2-(dimethoxymethyl)phenol

Cat. No. B8808610
M. Wt: 247.09 g/mol
InChI Key: OINMRKJUOIUJEF-UHFFFAOYSA-N
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Patent
US08629147B2

Procedure details

A mixture of 5-bromosalicylaldehyde (41.0 g, 0.200 mol), trimethyl orthoformate (205 ml, 1.83 mol) and dry p-toluenesulfonic acid (1.77 g, 0.010 mol) was refluxed for 24 h. After the reaction mixture was cooled to the RT, sodium bicarbonate (50 g) was carefully added, and the mixture was ultrasonicated for 5 min. The liquid was separated; the solid was washed with dry benzene (25 ml) and removed by filtration. Combined solutions were evaporated. The residue was triturated with dry hexane (30 ml) if necessary cooled to −18° C. Precipitate formed was collected by filtration, washed with dry hexane (20 ml). Slightly yellow crystals, 44.2 g (0.179 mol, 89%).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:6](C=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[CH:11]([O:16][CH3:17])([O:14][CH3:15])OC.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>>[Br:1][C:2]1[CH:9]=[CH:6][C:5]([OH:10])=[C:4]([CH:11]([O:14][CH3:15])[O:16][CH3:17])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Quantity
205 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
1.77 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-18 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
was carefully added
CUSTOM
Type
CUSTOM
Details
the mixture was ultrasonicated for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The liquid was separated
WASH
Type
WASH
Details
the solid was washed with dry benzene (25 ml)
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
Combined solutions were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with dry hexane (30 ml)
CUSTOM
Type
CUSTOM
Details
Precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with dry hexane (20 ml)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)O)C(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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